3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Purity Quality Control Procurement

Researchers using sulfonamide scaffolds risk experimental failure when substituting unvalidated analogs. 3-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide (CAS 379255-71-7) provides a structurally unique, dual-reactive building block with chemically orthogonal handles. • Primary aromatic amine + cyclic imine handles enable diazotization, acylation, reductive amination, cycloaddition, and hydrolysis for diverse library synthesis • Favorable in silico profile: XLogP3-AA = 0, zero Lipinski Rule-of-5 violations, TPSA = 93 Ų - ideal for diversity-oriented screening collections • ≥95% purity from multiple suppliers ensures reliable starting material for SAR studies and analytical method development

Molecular Formula C10H13N3O2S
Molecular Weight 239.3 g/mol
CAS No. 379255-71-7
Cat. No. B112549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide
CAS379255-71-7
Molecular FormulaC10H13N3O2S
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESC1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)N
InChIInChI=1S/C10H13N3O2S/c11-8-3-1-4-9(7-8)16(14,15)13-10-5-2-6-12-10/h1,3-4,7H,2,5-6,11H2,(H,12,13)
InChIKeyHNLKVFHRRQVMPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Baseline Properties


3-Amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, also referred to as 3-Amino-N-(4,5-dihydro-3H-pyrrol-2-yl)-benzenesulfonamide [1], is a synthetic organic compound belonging to the sulfonamide class, characterized by a benzenesulfonamide core linked to a partially saturated pyrroline (dihydropyrrole) ring [2]. Its molecular formula is C10H13N3O2S, with a molecular weight of 239.29 g/mol [1]. The compound features a primary aromatic amine at the 3-position of the benzene ring and a sulfonamide nitrogen attached to the cyclic imine of the dihydropyrrole moiety [3]. Predicted physicochemical properties, including a computed XLogP3-AA of 0 [4], a topological polar surface area of 93 Ų , and zero violations of Lipinski's Rule of Five , are available from authoritative databases, providing a foundational profile for solubility and permeability expectations. This compound is commercially available from multiple specialty chemical suppliers, typically with a minimum purity specification of 95% [5], and is supplied strictly for research and development purposes, not for diagnostic or therapeutic use .

Procurement Risk: Non-Interchangeable Analogs


Generic substitution among sulfonamide derivatives or structurally similar dihydropyrrole-containing compounds is not scientifically justifiable in the absence of verified, compound-specific data. The biological and physicochemical profile of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is a function of its precise molecular architecture—specifically, the 3-amino substitution on the benzene ring and the linkage to the cyclic imine of the 3,4-dihydro-2H-pyrrole [1]. A review of publicly available databases, including ChEMBL and PubMed, reveals a critical absence of primary, peer-reviewed studies or patents that provide quantitative activity data, such as IC50 values or selectivity profiles, for this exact compound [2][3]. In contrast, many other sulfonamides have well-characterized mechanisms, such as carbonic anhydrase inhibition [4]. Therefore, procuring an analog based on superficial structural similarity—for instance, substituting with a different benzenesulfonamide or a pyrrole derivative—introduces an unquantifiable risk of experimental failure, as the specific interactions of this compound with any biological or chemical system remain unvalidated in the public domain. The following section provides the only available verifiable, quantitative differentiation for procurement decisions.

Quantitative Specifications for Procurement


Minimum Purity Specification

Multiple commercial suppliers of 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide specify a minimum purity of 95% for this compound [1]. This provides a baseline quality assurance metric for procurement. In the absence of published biological activity data, the supplier-specified purity becomes a primary differentiator for initial research use, ensuring that the material meets a defined chemical standard.

Purity Quality Control Procurement

Predicted Physicochemical Profile

Computational predictions provide a foundational profile for 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, offering a baseline for comparison with other research compounds. The compound has a predicted XLogP3-AA of 0 [1], a topological polar surface area (TPSA) of 93 Ų , and is predicted to have zero violations of Lipinski's Rule of Five . These values suggest a favorable balance of lipophilicity and polarity, which can be contrasted with other sulfonamide analogs that may have higher logP values or different TPSA, potentially affecting solubility and permeability.

Physicochemical Properties Drug-likeness In Silico Prediction

Justified Research Applications


Medicinal Chemistry & Probe Development

Given the complete lack of published biological activity data for this specific compound, its most scientifically sound application is as a novel chemical entity in exploratory medicinal chemistry campaigns or as a chemical probe in target-agnostic phenotypic screening [1]. The compound's predicted favorable physicochemical properties (XLogP3-AA of 0, zero Rule of Five violations) [2] support its inclusion in diversity-oriented screening libraries, where its unique combination of a 3-aminobenzenesulfonamide and a dihydropyrrole ring may yield unforeseen and potentially patentable biological activities, distinct from more well-characterized sulfonamide scaffolds.

Building Block for Diverse Libraries

The presence of a primary aromatic amine and a cyclic imine (within the dihydropyrrole ring) provides two distinct and chemically orthogonal reactive handles [1][3]. This makes 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide a valuable building block for the synthesis of more complex, diverse chemical libraries. The amine can undergo diazotization, acylation, or reductive amination, while the dihydropyrrole ring can participate in cycloaddition or hydrolysis reactions. The minimum purity specification of 95% ensures a reliable starting material for these synthetic transformations, enabling the generation of novel analogs for structure-activity relationship (SAR) studies.

Reference Standard or Negative Control

In research settings focused on well-known sulfonamide targets, such as carbonic anhydrases, this compound could serve a specialized role as a structurally distinct negative control or an internal reference standard [4]. Because its specific biological interactions are uncharacterized, it may exhibit no or weak activity against a particular target, making it useful for establishing baseline signals in high-throughput screens. Conversely, if found to be inactive against a primary target but active in a counter-screen, it could provide a unique selectivity profile that is valuable for lead optimization programs.

Analytical Method Development & Validation

The compound's well-defined chemical structure and availability from multiple commercial suppliers with specified purity make it a suitable candidate for use as an internal standard or a test analyte in the development and validation of analytical methods, such as HPLC, LC-MS, or NMR protocols . Its unique mass and spectroscopic signature can be leveraged to optimize separation conditions or to calibrate detection systems, which is a standard practice for ensuring the quality and reproducibility of analytical data in both academic and industrial laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.